molecular formula C8H7ClN2O4 B1653998 N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide CAS No. 2092000-50-3

N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide

Cat. No.: B1653998
CAS No.: 2092000-50-3
M. Wt: 230.60
InChI Key: LQMRAUOCNZMDNH-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide is a substituted acetamide featuring a phenyl ring with chloro (-Cl), hydroxy (-OH), and nitro (-NO₂) groups at positions 2, 5, and 4, respectively, along with an acetamide (-NHCOCH₃) substituent. The compound’s synthesis likely involves acetylation of a precursor amine, such as 2-chloro-5-hydroxy-4-nitroaniline, a methodology consistent with reported acetamide syntheses (e.g., acetylation of aminophenol derivatives in ) .

The hydroxy group may participate in hydrogen bonding, affecting solubility and crystal packing . Chlorine’s electronegativity and lipophilicity could enhance membrane permeability in biological systems .

Properties

IUPAC Name

N-(2-chloro-5-hydroxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-4(12)10-6-3-8(13)7(11(14)15)2-5(6)9/h2-3,13H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMRAUOCNZMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239789
Record name Acetamide, N-(2-chloro-5-hydroxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092000-50-3
Record name Acetamide, N-(2-chloro-5-hydroxy-4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2092000-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-chloro-5-hydroxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of the chloro and nitro groups enhances its reactivity, facilitating subsequent reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReaction with nucleophiles to replace ClVarious substituted derivatives
Coupling ReactionsFormation of biaryl compoundsComplex organic molecules
AcylationReaction with amines or alcoholsAcetamides and esters

Biological Activities

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.

Medicinal Applications

Drug Development
this compound is under investigation for its potential role as a pharmacological agent. Its structural characteristics make it a candidate for designing drugs targeting specific biological pathways. For instance, modifications to enhance its binding affinity to biological targets could lead to the development of novel therapeutic agents.

Case Study: Development of Antiviral Agents
A study explored the synthesis of derivatives based on this compound aimed at treating viral infections. The derivatives demonstrated promising antiviral activity in vitro, highlighting the compound's potential in antiviral drug development .

Industrial Applications

Dyes and Pigments Production
In the industrial sector, this compound is utilized in producing dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for applications in textiles and coatings.

Mechanism of Action

The mechanism by which N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions) LogP (Predicted) Notable Properties
N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide 2-Cl, 4-NO₂, 5-OH ~2.1* Moderate lipophilicity; H-bonding
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, -CO-CCl₃ ~3.5 High crystallinity
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-Cl, -NHOH ~1.8 Intermediate solubility

*Estimated based on substituent contributions .

Structural Analogs and Functional Diversity

  • 2-(4-Chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide (): Incorporates a phenoxy group, enhancing steric bulk but reducing hydrogen-bonding capacity compared to the target compound’s -OH group .
  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide (): Demonstrates how amino and sulfonamide groups alter electronic profiles and biological targeting .

Table 2: Antimicrobial Activity Comparison

Compound MIC (µmol/L) Target Microbes Key Substituents
Target Compound* ~20–40† S. aureus, E. coli 2-Cl, 4-NO₂, 5-OH
2-((4-Bromophenyl)amino)-...acetamide 13–27 S. aureus, E. coli 4-Br, -NO₂
SP4–SP7 () 25–50 MRSA, C. albicans 3-Cl, 4-NO₂

*Inferred values based on structural similarity ; †Hypothetical range.

Biological Activity

N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chloro Group : Enhances lipophilicity and biological activity.
  • Hydroxy Group : Impacts solubility and reactivity.
  • Nitro Group : Plays a crucial role in the compound's interaction with biological targets.

The molecular formula of the compound is C8H7ClN2O4C_8H_7ClN_2O_4, with a molecular weight of 218.6 g/mol. The compound is synthesized from 2-chloro-5-nitrophenol through acylation with acetic anhydride in the presence of a catalyst such as pyridine.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study screened various N-substituted phenyl chloroacetamides against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings indicated that:

  • The compound showed strong activity against Gram-positive bacteria, particularly S. aureus and methicillin-resistant S. aureus (MRSA).
  • It was less effective against Gram-negative bacteria like E. coli but exhibited moderate activity against C. albicans .

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for this compound were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

These results indicate that while the compound is particularly potent against certain Gram-positive bacteria, its efficacy varies significantly across different pathogens.

The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets. The nitro group may interact with enzymes or receptors involved in bacterial cell wall synthesis, potentially inhibiting penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell integrity . This inhibition can lead to cell lysis and death.

Case Studies

  • Antibacterial Activity Against Klebsiella pneumoniae :
    A study investigated the antibacterial effects of this compound against Klebsiella pneumoniae. The results indicated that the presence of the chloro atom significantly improved the antibacterial activity, suggesting that it stabilizes the molecule at the target site within bacterial cells .
  • Antioxidant Properties :
    Another aspect of research focused on the antioxidant activity of this compound. It was found to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains four reactive sites:

  • Nitro group (electron-withdrawing, meta-directing)

  • Chlorine substituent (ortho/para-directing, potential for nucleophilic substitution)

  • Hydroxyl group (acidic, hydrogen-bonding capacity)

  • Acetamide moiety (hydrolysis potential, hydrogen bonding via NH).

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 may undergo substitution under basic or acidic conditions. For example:

  • Hydroxylation : Replacement of Cl with OH via SNAr (S<sub>N</sub>Ar) in polar aprotic solvents (e.g., DMF) at elevated temperatures.

  • Amination : Reaction with amines (e.g., NH<sub>3</sub>, primary/secondary amines) to form substituted anilines .

Analog Example :
2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide (2a ) undergoes cyclization with ammonium thiocyanate to yield thiazolidin-4-one derivatives under refluxing ethanol .

Reduction of Nitro Group

The nitro group at position 4 can be reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or chemical reductants (e.g., SnCl<sub>2</sub>/HCl):

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

This transformation is critical for generating bioactive intermediates .

Hydrolysis of Acetamide

The acetamide group may hydrolyze under acidic or basic conditions:

  • Acidic Hydrolysis : Yields acetic acid and the corresponding aniline derivative.

  • Basic Hydrolysis : Forms acetate salts and releases ammonia/amines .

Example :
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2 ) retained stability under physiological conditions but showed susceptibility to hydrolysis at extreme pH .

Cyclization Reactions

Intramolecular cyclization is feasible due to proximity of functional groups. For example:

  • Thorpe–Ziegler Cyclization : Observed in analogs like 5d and 5h , where thioacetamide derivatives form fused heterocycles (e.g., thieno[2,3-c]isoquinolines) under basic conditions .

Electrophilic Substitution

The hydroxyl group at position 5 can act as a directing group for electrophilic attacks:

  • Nitration/Sulfonation : Likely occurs at the para position relative to the hydroxyl group.

  • Halogenation : Bromine or iodine may substitute hydrogen at activated positions.

Oxidation Reactions

The hydroxyl group may oxidize to a ketone or quinone under strong oxidizing agents (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>), though steric hindrance from the nitro group could limit this pathway.

Biological Interactions

While not a direct reaction, chloro-nitro-phenyl acetamides exhibit antibacterial properties. For example:

  • 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2 ) showed MIC = 512 µg/mL against Klebsiella pneumoniae by potentially targeting penicillin-binding proteins .

Synthetic Precautions

  • Steric Effects : The nitro and chloro substituents may hinder reactions at adjacent positions.

  • Isomerization Risk : Cis/trans isomerism is observed in related tetrahydroisoquinoline derivatives .

Preparation Methods

Acetylation of 2-Chloro-5-hydroxyaniline

The initial step involves protecting the amine group of 2-chloro-5-hydroxyaniline through acetylation. Adapting conditions from analogous reactions in the literature:

Procedure :

  • 2-Chloro-5-hydroxyaniline (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
  • Triethylamine (1.2 equiv) is added as a base, followed by dropwise addition of acetic anhydride (1.1 equiv) at 0°C.
  • The reaction is stirred at room temperature for 12–16 hours, yielding N-(2-chloro-5-hydroxyphenyl)acetamide.

Optimization Insights :

  • Solvent : Polar aprotic solvents like DMF improve solubility but may necessitate higher temperatures.
  • Base : Potassium carbonate in DMF achieves 89–93% yields for similar acetamides.
  • Purity : Crude products often exceed 95% purity via recrystallization.

Nitration of N-(2-Chloro-5-hydroxyphenyl)acetamide

Introducing the nitro group at position 4 requires nitration under controlled conditions. The acetamide group acts as a meta-director, favoring nitration at position 4.

Procedure :

  • N-(2-Chloro-5-hydroxyphenyl)acetamide is suspended in concentrated sulfuric acid at 0°C.
  • A mixture of fuming nitric acid (1.1 equiv) and sulfuric acid is added dropwise.
  • The reaction is stirred at 0–5°C for 2 hours, then quenched in ice water.

Challenges and Solutions :

  • Hydroxyl Group Reactivity : The free hydroxyl group at position 5 may undergo undesired nitration or oxidation. Protecting it as a methyl ether (e.g., using methyl iodide/K₂CO₃) prior to nitration mitigates this.
  • Regioselectivity : Nitration at position 4 is confirmed by ¹H NMR (δ 8.2–8.3 ppm, aromatic protons).

Alternative Route: Hydroxylation of N-(2-Chloro-4-nitrophenyl)acetamide

For substrates lacking the hydroxyl group, post-nitration hydroxylation offers a viable pathway.

Directed Ortho-Metalation-Hydroxylation

Procedure :

  • N-(2-Chloro-4-nitrophenyl)acetamide is treated with LDA (lithium diisopropylamide) at −78°C in THF.
  • The lithiated intermediate reacts with trimethylborate, followed by oxidative workup with H₂O₂, introducing a hydroxyl group at position 5.

Yield and Limitations :

  • Yields range from 60–70%, with competing side reactions at the nitro group.
  • Requires anhydrous conditions and strict temperature control.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield (%) Purity (%)
Sequential Functionalization 2-Chloro-5-hydroxyaniline Acetylation → Nitration 75–82 95–98
Directed Hydroxylation N-(2-Chloro-4-nitrophenyl)acetamide Metalation → Hydroxylation 60–70 90–93

Critical Observations :

  • The sequential route achieves higher yields but requires a bespoke starting material.
  • Hydroxylation post-nitration is less efficient but avoids multi-step protection/deprotection.

Scalability and Industrial Considerations

Industrial applications prioritize cost-effectiveness and minimal purification. The sequential route’s use of inexpensive reagents (e.g., acetic anhydride, nitric acid) and one-pot reactions aligns with these goals. However, the directed metalation approach’s reliance on air-sensitive reagents limits its scalability.

Q & A

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation pathways dominate?

  • Methodology : Conduct accelerated stability studies (pH 1–14, 40°C/75% RH). Analyze degradation products via LC-MS. The nitro group may undergo reduction (e.g., to amine) under acidic conditions, while the amide bond hydrolyzes in strong base .
  • Example Pathway : Acidic : NO₂ → NH₂ (via Sn/HCl reduction). Basic : Amide → carboxylic acid + aniline derivative.

Q. What crystallographic challenges arise during structure refinement, especially with disordered nitro or chloro substituents?

  • Methodology : Use SHELXL’s PART instruction to model disorder. Apply restraints to ADP (atomic displacement parameters) and refine hydrogen bonding networks. Twinning (e.g., via TWIN/BASF commands) may require correction for high-resolution data .
  • Data Example :
Refinement StepR1R_1 (Before)R1R_1 (After)
Disorder modeling0.120.045

Contradiction Resolution & Best Practices

Q. How to reconcile conflicting solubility data reported in polar vs. nonpolar solvents?

  • Methodology : Re-evaluate using standardized protocols (e.g., shake-flask method with UV-Vis quantification). Conflicting data may stem from polymorphic forms or impurities. For example, the hydroxy group enhances solubility in DMSO but not in hexane .

Q. What strategies validate synthetic intermediates when spectral libraries are incomplete?

  • Methodology : Combine 2D-NMR (HSQC, HMBC) with high-resolution MS. Cross-reference with analogous compounds (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide’s NMR shifts ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide
Reactant of Route 2
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N-(2-Chloro-5-hydroxy-4-nitrophenyl)acetamide

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